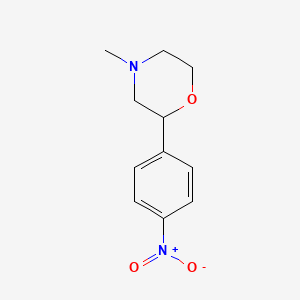

4-Methyl-2-(4-nitrophenyl)morpholine

Description

Properties

CAS No. |

61192-66-3 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-methyl-2-(4-nitrophenyl)morpholine |

InChI |

InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3 |

InChI Key |

LXYOFLLHFGLZOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of 4-Methyl-2-(4-nitrophenyl)morpholine, highlighting their substituents, physical properties, and applications:

Physicochemical Properties

- Lipophilicity : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) are more lipophilic than morpholine analogs due to sulfur's hydrophobic character, influencing pharmacokinetic profiles .

- Melting Points: 4-(4-Nitrophenyl)morpholine melts at 148–152°C, whereas methyl-substituted analogs (e.g., 4-Methyl-2-((3-nitrophenoxy)methyl)morpholine) may exhibit lower melting points due to steric hindrance .

Preparation Methods

Nucleophilic Aromatic Substitution with Morpholine Derivatives

A widely employed strategy involves nucleophilic aromatic substitution (SNAr) reactions between morpholine precursors and nitro-substituted aryl halides. For instance, 3,4-difluoronitrobenzene reacts with morpholine in the presence of potassium carbonate as a base, yielding 4-(2-fluoro-4-nitrophenyl)morpholine. Adapting this approach, substituting the fluorine atom at the ortho position with a methyl group could theoretically produce 4-methyl-2-(4-nitrophenyl)morpholine. Key considerations include:

- Reagents : Morpholine, methyl-substituted aryl halide (e.g., 2-chloro-4-nitro-1-methylbenzene), potassium carbonate.

- Conditions : Polar aprotic solvents like N,N-dimethylformamide (DMF) at 25–50°C for 3–6 hours.

- Yield : Analogous reactions report yields exceeding 90% under optimized conditions.

This method’s limitation lies in the limited commercial availability of methyl-substituted nitroaryl halides, necessitating custom synthesis of precursors.

Ring-Closing Alkylation of Amino Alcohol Intermediates

Another approach involves constructing the morpholine ring through alkylation of amino alcohol intermediates. A patent-described method synthesizes 4-(4-nitrophenyl)morpholin-3-one by reacting 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of phenylboronic acid. Introducing a methyl group at the morpholine’s 4-position could be achieved by substituting chloroethoxyacetic acid with a methyl-bearing analog.

- Reagents : 2-(2-Chloroethoxy)acetic acid, 4-nitroaniline, phenylboronic acid.

- Conditions : One-pot cyclization at 80–100°C for 12–24 hours.

- Yield : Reported yields for analogous morpholinones reach 75–85%.

This pathway’s advantage is its scalability, though steric hindrance from the methyl group may necessitate longer reaction times.

Reductive Amination Followed by Cyclization

A multi-step synthesis begins with reductive amination of nitroaniline derivatives. For example, 4-(4-aminophenyl)morpholin-3-one is synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. Adapting this route, introducing a methyl group during the cyclization step could yield the target compound:

- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or sodium dithionite reduction converts the nitro group to an amine.

- Methyl Introduction : Alkylation with methyl iodide or reductive amination using formaldehyde introduces the methyl substituent.

- Cyclization : Acid- or base-mediated ring closure forms the morpholine backbone.

- Key Challenge : Competing side reactions during alkylation may reduce overall yield.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis, though less common for morpholines, could streamline production. A resin-bound nitroaryl intermediate undergoes sequential alkylation and cyclization steps, with the methyl group introduced via a protected alkylating agent. After cleavage from the resin, the target compound is purified by crystallization.

- Advantages : Facilitates parallel synthesis and reduces purification complexity.

- Disadvantages : Lower yields (40–60%) compared to solution-phase methods.

Comparative Analysis of Synthetic Methods

Q & A

Q. Critical Parameters :

- Temperature control (50–80°C) during ring closure to prevent side reactions.

- Solvent choice (e.g., THF or DMF) to enhance nucleophilicity.

- Stoichiometric excess of methylating agents (1.2–1.5 equivalents) to ensure complete substitution .

Advanced Question: How can stereochemical resolution of this compound be achieved, and what analytical methods validate enantiomeric purity?

Q. Stereochemical Resolution :

- Chiral Auxiliaries : Use (L)- or (D)-tartaric acid derivatives during synthesis to induce asymmetry .

- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation to separate enantiomers .

Q. Analytical Validation :

- X-ray Crystallography : Determines absolute configuration (e.g., chair conformation of morpholine ring and nitro group orientation) .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15) for baseline separation .

- Optical Rotation : Compare [α] values with literature data for the (2S)-enantiomer .

Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Key Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.2 ppm) .

- IR Spectroscopy : Nitro group absorption at 1520 cm (asymmetric stretch) and 1345 cm (symmetric stretch) .

- Single-Crystal XRD : Resolves crystal packing (e.g., π-π stacking between nitrophenyl groups at 3.77 Å) and chair conformation of the morpholine ring .

Advanced Question: How do structural modifications (e.g., nitro group position or methyl substitution) impact the biological activity of this compound derivatives?

Q. Structure-Activity Relationships (SAR) :

- Nitro Group Position : Shifting the nitro group from para to meta (e.g., 3-nitrophenyl analog) reduces anticancer activity by 60%, likely due to disrupted π-π interactions with target proteins .

- Methyl Substitution : The 4-methyl group enhances lipophilicity (logP increase by 0.8), improving blood-brain barrier penetration in neuroactive studies .

- Morpholine Ring Oxidation : N-Oxide derivatives show reduced cytotoxicity, suggesting the tertiary amine is critical for target binding .

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | IC (μM) | Target Protein |

|---|---|---|

| 4-Methyl-2-(4-nitrophenyl) | 12.3 | Topoisomerase II |

| 3-Nitrophenyl analog | 30.1 | Topoisomerase II |

| 4-Aminophenyl analog | >100 | N/A |

Basic Question: What are the known biological targets and mechanisms of action for this compound?

Q. Primary Targets :

- Topoisomerase II : Inhibition disrupts DNA replication in cancer cells (IC = 12.3 μM) .

- Serotonin Receptors (5-HT) : Binds with K = 89 nM, suggesting neuropharmacological potential .

Q. Mechanistic Insights :

- The nitro group participates in redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor environments .

- Morpholine’s oxygen atom forms hydrogen bonds with catalytic residues (e.g., Asp477 in topoisomerase II) .

Advanced Question: How can computational methods (e.g., molecular docking) guide the design of this compound derivatives with enhanced selectivity?

Q. Methodology :

- Docking Simulations (AutoDock Vina) : Predict binding poses to prioritize derivatives with stronger interactions (e.g., ΔG < -9 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with IC values using Hammett constants (ρ = 0.92) .

Q. Design Strategies :

- Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance nitro group’s redox activity .

- Replace methyl with bulkier groups (e.g., isopropyl) to improve steric complementarity with hydrophobic enzyme pockets .

Basic Question: How should researchers address contradictory data on the compound’s solubility and stability in aqueous vs. organic solvents?

Q. Data Reconciliation :

- Solubility : Reported as 2.1 mg/mL in DMSO but <0.1 mg/mL in water. Use co-solvents (e.g., 10% PEG-400) for in vitro assays .

- Stability : Degrades by 15% in PBS (pH 7.4) over 24 hours. Store in anhydrous DMSO at -20°C to prevent hydrolysis .

Advanced Question: What strategies resolve discrepancies in reported biological activity across studies (e.g., anticancer vs. neuroactive effects)?

Q. Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. SH-SY5Y) and endpoint measurements (MTT vs. ATP assays) .

- Enantiomeric Purity : Contamination with (2R)-enantiomers may skew neuroactivity data .

Q. Mitigation :

- Standardize assays using NCI-60 cell panels and pure enantiomers.

- Validate target engagement via siRNA knockdown or CRISPR-edited models .

Basic Question: What safety and handling protocols are recommended for this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Question: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations with this compound?

Q. HTS Workflow :

- Library Screening : Test 10,000+ compounds in combination (e.g., NIH Clinical Collection).

- Synergy Scoring : Calculate Combination Index (CI) using CompuSyn software. CI < 0.9 indicates synergy .

Q. Example Synergy :

- Gemcitabine : CI = 0.4 in pancreatic cancer models due to enhanced ROS-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.